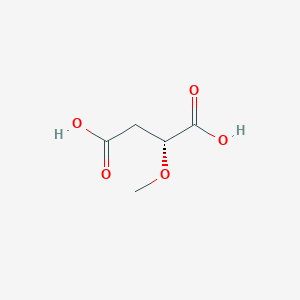

(R)-methoxy-succinic acid

説明

(R)-Methoxy-succinic acid is a chiral carboxylic acid derivative characterized by a methoxy (-OCH₃) group substituted at the R-configuration position on the succinic acid backbone. Its molecular formula is C₅H₈O₅, with a molecular weight of 148.11 g/mol. This compound is synthesized via stereospecific reactions, such as the Purdie reaction, which involves the methylation of hydroxyl groups in malic acid (HOOC-CH(OH)-CH₂-COOH) to replace the hydroxyl with methoxy . The (R)-enantiomer exhibits distinct optical activity, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.

特性

分子式 |

C5H8O5 |

|---|---|

分子量 |

148.11 g/mol |

IUPAC名 |

(2R)-2-methoxybutanedioic acid |

InChI |

InChI=1S/C5H8O5/c1-10-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1 |

InChIキー |

GTWJUDXIBMRDNK-GSVOUGTGSA-N |

異性体SMILES |

CO[C@H](CC(=O)O)C(=O)O |

正規SMILES |

COC(CC(=O)O)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

Succinic Acid (HOOC-CH₂-CH₂-COOH)

- Molecular Formula : C₄H₆O₄

- Functional Groups : Two carboxylic acids.

- Key Differences : Lacks the methoxy group, resulting in lower steric hindrance and higher acidity (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6).

- Applications : Widely used in food preservation, biodegradable polymers, and as a precursor for industrial chemicals like butanediol .

Malic Acid (HOOC-CH(OH)-CH₂-COOH)

- Molecular Formula : C₄H₆O₅

- Functional Groups : One hydroxyl (-OH) and two carboxylic acids.

- Key Differences : The hydroxyl group in malic acid participates in hydrogen bonding, enhancing solubility in polar solvents (e.g., 558 g/L in water at 20°C) compared to (R)-methoxy-succinic acid. However, the methoxy substitution in (R)-methoxy-succinic acid increases lipophilicity, making it more suitable for organic-phase reactions .

cis-Epoxysuccinic Acid

- Molecular Formula : C₄H₄O₅

- Functional Groups : Epoxide ring and two carboxylic acids.

- Key Differences : The epoxide group introduces high reactivity, enabling cross-linking in polymer chemistry. However, it also increases toxicity risks (classified as skin/eye irritant: H315/H319) compared to (R)-methoxy-succinic acid, which lacks such hazards .

(2R)-2-Hydroxy-2-[2-(2-Methoxy-5-Methyl-3-Pyridinyl)Ethyl]Succinic Acid

- Molecular Formula: C₁₄H₁₉NO₇

- Functional Groups : Methoxy, pyridinyl, hydroxyl, and carboxylic acids.

- However, its complexity reduces synthetic accessibility compared to (R)-methoxy-succinic acid .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Solubility (Water) | pKa (Approx.) | Applications |

|---|---|---|---|---|---|

| (R)-Methoxy-succinic acid | C₅H₈O₅ | Methoxy, carboxylic acids | Moderate (~200 g/L) | 3.8, 5.1 | Asymmetric synthesis, pharmaceuticals |

| Succinic acid | C₄H₆O₄ | Carboxylic acids | High (~1000 g/L) | 4.2, 5.6 | Food additives, polymers |

| Malic acid | C₄H₆O₅ | Hydroxyl, carboxylic acids | High (~558 g/L) | 3.4, 5.1 | Food acidulant, cosmetics |

| cis-Epoxysuccinic acid | C₄H₄O₅ | Epoxide, carboxylic acids | Low (~50 g/L) | 2.9, 4.7 | Polymer cross-linking agents |

Q & A

Q. What are the established synthetic routes for (R)-methoxy-succinic acid, and how do reaction conditions influence stereochemical outcomes?

(R)-Methoxy-succinic acid is synthesized via stereoselective methods, such as the asymmetric oxidation of malic acid derivatives or enzymatic resolution. For example, Purdie and Neave (1910) demonstrated its preparation from L-malic acid using controlled methylation and acid hydrolysis . Key variables include temperature (optimal: 0–5°C for methylation), solvent polarity (e.g., anhydrous ether for minimizing side reactions), and chiral catalysts (e.g., lipases for enantiomeric resolution). Methodological rigor requires monitoring optical rotation and confirming enantiopurity via chiral HPLC or polarimetry .

Q. How can researchers verify the enantiomeric purity of (R)-methoxy-succinic acid, and what analytical techniques are most reliable?

Enantiomeric purity is validated using:

- Chiral chromatography (e.g., Chiralpak® IC column, 90:10 hexane/isopropanol mobile phase) .

- Polarimetry : Compare specific rotation with literature values (e.g., [α]D²⁵ = +12.5° for (R)-enantiomer in water) .

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns .

Q. What safety protocols are critical when handling (R)-methoxy-succinic acid in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill management : Absorb with diatomaceous earth, decontaminate with ethanol, and dispose as hazardous waste .

- Incompatibilities : Avoid storage near strong acids/oxidizers (e.g., HNO₃, KMnO₄) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of (R)-methoxy-succinic acid (e.g., solubility discrepancies)?

Contradictions often arise from impurities or measurement variability. A systematic approach includes:

- Reproducing experiments under standardized conditions (e.g., pH 7.0 buffer for solubility tests).

- Cross-validating methods : Compare Karl Fischer titration (for hygroscopicity) vs. gravimetric analysis .

- Meta-analysis : Aggregate data from peer-reviewed studies (use Web of Science search:

TI=(methoxy-succinic acid) AND PY=(2000-2025)).

Q. What strategies optimize the enantioselective synthesis of (R)-methoxy-succinic acid for high-yield, scalable production?

- Catalyst screening : Test chiral amines (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation .

- DoE (Design of Experiments) : Vary pressure (1–10 atm H₂), temperature (25–60°C), and solvent (MeOH vs. THF) to identify optimal conditions .

- Scale-up challenges : Address racemization risks by maintaining low temperatures (<30°C) during workup .

Q. How do computational models (e.g., DFT, MD simulations) enhance understanding of (R)-methoxy-succinic acid’s reactivity and intermolecular interactions?

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., energy barriers for esterification) and compare with experimental kinetics .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to explain solubility trends .

- Docking studies : Model enzyme-substrate interactions (e.g., with lipases) to refine biocatalytic synthesis .

Methodological Guidance Table

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。